molecular formula C14H17N3O3 B1371001 5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1096911-94-2

5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1371001
CAS No.: 1096911-94-2
M. Wt: 275.3 g/mol
InChI Key: FFOAAQAJVAKQIK-UHFFFAOYSA-N
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Description

5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-(propan-2-yloxy)benzyl azide from 4-(propan-2-yloxy)benzyl bromide and sodium azide.

    Cycloaddition Reaction: The azide is then subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with ethyl propiolate to form the triazole ring.

    Carboxylation: The resulting triazole intermediate is then carboxylated using carbon dioxide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group, potentially yielding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products include 5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid derivatives with oxidized side chains.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for developing new materials and catalysts.

Biology

Biologically, triazole derivatives are known for their antimicrobial and antifungal properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicinal chemistry, 5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid may serve as a lead compound for developing drugs targeting specific enzymes or receptors, particularly those involved in inflammatory or infectious diseases.

Industry

Industrially, this compound could be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which could be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole-4-carboxylic acid derivatives: These compounds share the triazole core and carboxylic acid functionality but differ in their substituents.

    Benzyl triazoles: Compounds with a benzyl group attached to the triazole ring.

    Phenyl triazoles: Similar to the compound but with different substituents on the phenyl ring.

Uniqueness

5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of an ethyl group, a propan-2-yloxyphenyl group, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-4-12-13(14(18)19)15-16-17(12)10-5-7-11(8-6-10)20-9(2)3/h5-9H,4H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOAAQAJVAKQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=C(C=C2)OC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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